This compound can be classified under the broader category of heterocyclic compounds, specifically as a nicotinamide derivative. Nicotinamide itself is a form of vitamin B3 and plays a crucial role in cellular metabolism. The cyclopropyl moiety introduces unique steric and electronic properties, making it an interesting subject for medicinal chemistry research.
The synthesis of 6-cyclopropyl-2-hydroxynicotinamide can be approached through several methodologies, including:
6-Cyclopropyl-2-hydroxynicotinamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 6-cyclopropyl-2-hydroxynicotinamide often involves modulation of biological targets such as enzymes or receptors. For instance:
Research indicates that nicotinamide derivatives can affect pathways related to cell survival and apoptosis, making them significant in therapeutic contexts .
6-Cyclopropyl-2-hydroxynicotinamide holds potential applications in several fields:
The strategic incorporation of cyclopropyl groups into nicotinamide frameworks exemplifies advanced bioisosteric design aimed at optimizing ligand-target interactions. 6-Cyclopropyl-2-hydroxynicotinamide (C₉H₁₀N₂O₂; CAS 1950617-91-0) leverages the cyclopropyl moiety as a spatial and electronic bioisostere for larger hydrophobic groups or aryl systems [7] [9]. Key rationales include:
Table 1: Bioisosteric Applications of Cyclopropyl in Medicinal Chemistry
Classical Group | Cyclopropyl Bioisostere | Advantage | Example Target |
---|---|---|---|
Phenyl | Cyclopropyl | Reduced CYP450 metabolism | HDAC6 [3] |
Linear alkyl | Spiro[2.3]hexane | Enhanced 3D vectorality | PI3Kγ [10] |
Carboxylic acid | 2-Hydroxynicotinamide | Improved metal coordination | HDAC catalytic site [5] |
6-Cyclopropyl-2-hydroxynicotinamide’s core structure positions it within two prominent epigenetic modulator families: hydroxamate-based HDAC inhibitors and nicotinamide-derived enzyme antagonists.
Table 2: Physicochemical Comparison with Structural Analogs
Compound | ClogP | TPSA (Ų) | sp³ Fraction | Key Target Affinity |
---|---|---|---|---|
6-Cyclopropyl-2-hydroxynicotinamide | 1.2 | 70.9 | 0.22 | HDAC6, PI3Kδ [5] |
Quinazolin-4-one hydroxamic acid | 2.8 | 95.3 | 0.35 | Pan-HDAC, PI3Kα/δ [5] |
Spiro[3.3]heptane inhibitor | 1.9 | 48.1 | 0.50 | HDAC1/2 [10] |
Computational approaches have elucidated 6-cyclopropyl-2-hydroxynicotinamide’s polypharmacology, highlighting dual HDAC/PI3K inhibition potential:
Validation Techniques: Surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA) confirm these predictions, with measured KD = 110 nM for HDAC6 and IC50 = 240 nM for PI3Kδ [5] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: